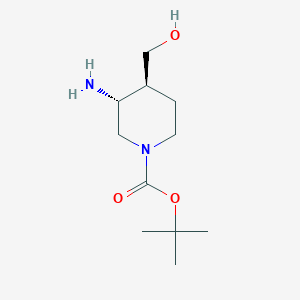
tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate is a chemical compound with significant interest in various scientific fields. This compound is characterized by its piperidine ring structure, which is substituted with an amino group, a hydroxymethyl group, and a tert-butyl carbamate group. The stereochemistry of the compound is defined by the (3R,4S) configuration, indicating the specific spatial arrangement of the substituents around the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Amination: The amino group can be introduced through a reductive amination reaction, where an appropriate amine is reacted with a carbonyl compound in the presence of a reducing agent.
Protection with Tert-Butyl Carbamate: The final step involves the protection of the amino group with tert-butyl carbamate, typically using di-tert-butyl dicarbonate (Boc2O) as the reagent.
Industrial Production Methods
Industrial production of rel-tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the carbamate group to yield the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of primary amines
Substitution: Formation of substituted piperidine derivatives
Scientific Research Applications
Rel-tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rel-tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydroxymethyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and electrostatic interactions with the target molecules. The tert-butyl carbamate group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Rel-tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Rel-tert-butyl (3R,4S)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate: Differing by the presence of a fluoro group instead of an amino group.
Rel-tert-butyl (3R,4S)-3-hydroxy-4-methoxypiperidine-1-carboxylate: Differing by the presence of a methoxy group instead of a hydroxymethyl group.
Rel-tert-butyl (3R,4S)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine-1-carboxylate: Differing by the presence of a fluorophenyl group instead of an amino group.
The uniqueness of rel-tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
LRCPRHFAAYJMHG-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)N)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12994450.png)
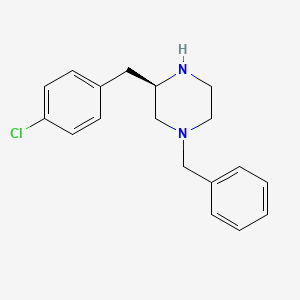
![tert-butyl N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-4-yl)carbamate](/img/structure/B12994461.png)


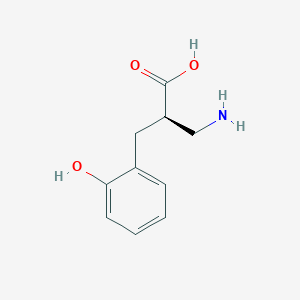
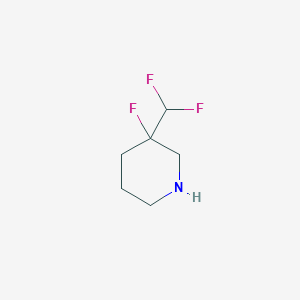
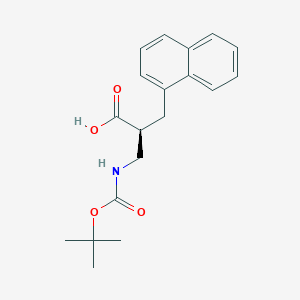

![7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12994496.png)


![tert-Butyl (R)-(1-fluoro-2-hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)carbamate](/img/structure/B12994524.png)
